molecular formula C17H23N3O2S B2750302 tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1030617-10-7

tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B2750302
CAS RN: 1030617-10-7
M. Wt: 333.45
InChI Key: USZUTVQFLPZXIC-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate” is a complex organic molecule. It contains several functional groups and rings, including a tert-butyl group, a pyrazole ring, a thiophene ring, and a tetrahydropyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are aromatic, while the tetrahydropyridine ring is saturated .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiophene and pyrazole rings might undergo electrophilic aromatic substitution reactions, while the ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of an ester could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of Biologically Active Compounds : A significant application involves the synthesis of biologically active compounds, such as crizotinib, an anticancer drug. The compound serves as an intermediate in the synthesis process, illustrating its importance in the development of pharmaceuticals (Kong et al., 2016).

Regioselective Reactions : Research has shown the use of tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate in regioselective reactions. For example, studies on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrate its utility in achieving high regioselectivity, crucial for the synthesis of specific organic compounds with desired properties (Martins et al., 2012).

Material Science

Conducting Metallopolymers : In material science, derivatives of this compound have been utilized in the electropolymerization of ruthenium(II) complexes, leading to the formation of novel conducting metallopolymers. These materials find applications in electronics and as potential components in organic light-emitting diodes (OLEDs) (Zhu & Holliday, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-11-14(19-18-13)15-5-4-10-23-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZUTVQFLPZXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320910
Record name tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1030617-10-7
Record name tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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